1-Cyclopropyl-4-ethylcyclohexane-1-carbaldehyde
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Overview
Description
1-Cyclopropyl-4-ethylcyclohexane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a cyclopropyl group and an ethyl group, along with an aldehyde functional group at the first carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-4-ethylcyclohexane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane.
Introduction of Substituents: The cyclopropyl and ethyl groups can be introduced through alkylation reactions. For example, cyclopropyl bromide and ethyl bromide can be used as alkylating agents in the presence of a strong base.
Aldehyde Functionalization: The aldehyde group can be introduced through the oxidation of the corresponding alcohol or through the formylation of the cyclohexane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-4-ethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The cyclopropyl and ethyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reactions can be carried out using halogenating agents such as bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: 1-Cyclopropyl-4-ethylcyclohexane-1-carboxylic acid.
Reduction: 1-Cyclopropyl-4-ethylcyclohexane-1-methanol.
Substitution: Various halogenated derivatives depending on the substituents introduced.
Scientific Research Applications
1-Cyclopropyl-4-ethylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of cycloalkane derivatives with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-ethylcyclohexane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity. The cyclopropyl and ethyl groups may influence the compound’s reactivity and interaction with enzymes and receptors.
Comparison with Similar Compounds
Cyclohexane-1-carbaldehyde: Lacks the cyclopropyl and ethyl substituents.
1-Cyclopropylcyclohexane-1-carbaldehyde: Lacks the ethyl substituent.
4-Ethylcyclohexane-1-carbaldehyde: Lacks the cyclopropyl substituent.
Uniqueness: 1-Cyclopropyl-4-ethylcyclohexane-1-carbaldehyde is unique due to the presence of both cyclopropyl and ethyl groups, which can significantly influence its chemical properties and reactivity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H20O |
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Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-cyclopropyl-4-ethylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-2-10-5-7-12(9-13,8-6-10)11-3-4-11/h9-11H,2-8H2,1H3 |
InChI Key |
MRQZRJUUHNRVMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(C=O)C2CC2 |
Origin of Product |
United States |
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